molecular formula C21H21N3O3S2 B3005980 ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946359-91-7

ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B3005980
CAS No.: 946359-91-7
M. Wt: 427.54
InChI Key: CXLCKHDHMGGSLM-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety and substituted with a cyclopropanecarboxamido group. While direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., thieno[2,3-c]pyridine derivatives and related heterocycles) suggest that its physicochemical properties and reactivity are influenced by the interplay of its aromatic systems, ester functionality, and sterically demanding cyclopropane substituent .

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-2-27-21(26)24-10-9-13-16(11-24)29-20(23-18(25)12-7-8-12)17(13)19-22-14-5-3-4-6-15(14)28-19/h3-6,12H,2,7-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLCKHDHMGGSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Thieno[2,3-c]pyridine Derivatives
  • Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (): Shares the thieno[2,3-c]pyridine core but lacks the benzo[d]thiazole and cyclopropanecarboxamido groups. Molecular formula: C15H22N2O4S (vs. inferred formula for the target compound: ~C22H20N3O3S2). Safety data indicate its classification as a laboratory chemical, though specific reactivity data are unavailable .
Thiazolo[3,2-a]pyrimidine Derivatives ()
  • Compound 11a ():
    • Features a thiazolo[3,2-a]pyrimidine core with a 2,4,6-trimethylbenzylidene substituent.
    • Yield: 68%; m.p. 243–246°C; IR peaks at 3,436 cm⁻¹ (NH) and 2,219 cm⁻¹ (CN).
    • Molecular formula: C20H10N4O3S; MS: m/z 386 (M⁺) .
  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Crystal structure Monoclinic system, density 1.383 g/cm³.
Imidazo[1,2-a]pyridine Derivatives ()
  • Compound 2d ():
    • Yield: 55%; m.p. 215–217°C; IR: 2,220 cm⁻¹ (CN), 1,719 cm⁻¹ (CO).
    • Molecular formula: C27H22N4O7; HRMS confirms accuracy .
  • Compound 1l ():
    • Yield: 51%; m.p. 243–245°C; includes phenethyl and 4-nitrophenyl groups.
    • Demonstrates how electron-withdrawing substituents (e.g., nitro) influence stability and spectroscopic profiles .

Key Comparative Data

Property Target Compound Compound 11a () Compound 2d ()
Core Structure Thieno[2,3-c]pyridine Thiazolo[3,2-a]pyrimidine Imidazo[1,2-a]pyridine
Key Substituents Benzo[d]thiazole, Cyclopropane Trimethylbenzylidene, CN 4-Nitrophenyl, COOEt
Yield Not reported 68% 55%
Melting Point Not reported 243–246°C 215–217°C
IR Signature Expected NH/CO peaks 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN) 2,220 cm⁻¹ (CN), 1,719 cm⁻¹ (CO)

Substituent Effects on Properties

  • Benzo[d]thiazole Moiety: Enhances aromatic conjugation and electron-withdrawing effects, which may stabilize the thieno[2,3-c]pyridine core and influence UV-Vis absorption profiles .
  • Ester Functionality : Common in analogs (e.g., ), facilitating solubility in polar aprotic solvents and participation in hydrolysis reactions .

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